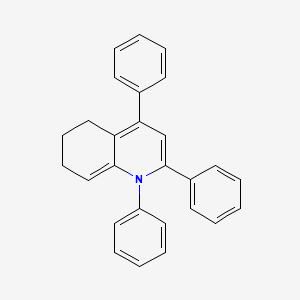
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core that is partially hydrogenated and substituted with three phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a hydrogen donor solvent and a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 4-bromo-quinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline with similar chemical properties.
Quinolines and Quinolones: These compounds share the quinoline core structure and exhibit a wide range of biological activities.
Uniqueness
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is unique due to its specific substitution pattern and partial hydrogenation.
Properties
CAS No. |
84202-36-8 |
|---|---|
Molecular Formula |
C27H23N |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1,2,4-triphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H23N/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-9,12-17,19-20H,10-11,18H2 |
InChI Key |
WZPIABBSXKKSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















